Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)-
Overview
Description
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C10H15NO2S, and it has a molecular weight of 213.297 g/mol . It is commonly used as a plasticizer in the production of nylon, polycarbonates, and other polymer products .
Mechanism of Action
Target of Action
N-butyl-4-tert-butylbenzenesulfonamide, also known as Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)-, is a type of benzenesulfonamide . Benzenesulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
It’s known that sulfonamides generally act as inhibitors of carbonic anhydrase , an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Biochemical Pathways
As a potential carbonic anhydrase inhibitor, it could impact processes such as fluid secretion, respiration, and ph regulation .
Result of Action
Some benzenesulfonamide derivatives have been shown to exhibit antiandrogenic activity .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many solid tumors . The compound’s interaction with CA IX can inhibit the enzyme, making it a potential target for novel antiproliferative agents .
Cellular Effects
The effects of Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- on cells have been studied in the context of cancer. It has been shown to have significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . The compound was also able to induce apoptosis in MDA-MB-231 cells .
Molecular Mechanism
The molecular mechanism of action of Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- involves its interaction with carbonic anhydrase IX (CA IX). By inhibiting this enzyme, the compound can affect the metabolism of tumor cells, leading to their death .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, particularly in the context of cancer cells .
Dosage Effects in Animal Models
It has been shown to have toxic effects at high doses .
Metabolic Pathways
Its interaction with carbonic anhydrase IX suggests it may play a role in the metabolism of tumor cells .
Subcellular Localization
Given its interaction with carbonic anhydrase IX, it may be localized in areas where this enzyme is present .
Preparation Methods
The synthesis of benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- typically involves the reaction of benzenesulfonyl chloride with N-butylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
N-tert-butyl-benzenesulfonamide: Similar in structure but with a tert-butyl group instead of a butyl group.
N-ethylbenzenesulfonamide: Contains an ethyl group instead of a butyl group.
Benzenesulfonamide: The parent compound without any alkyl substitution.
The uniqueness of benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- lies in its specific alkyl substitution, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-butyl-4-tert-butylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-5-6-11-15-18(16,17)13-9-7-12(8-10-13)14(2,3)4/h7-10,15H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBOJGPCZVQIAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367510 | |
Record name | Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-48-5 | |
Record name | Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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